molecular formula C10H12O3 B14690488 2-(3-Hydroxypropyl)benzoic acid CAS No. 30753-13-0

2-(3-Hydroxypropyl)benzoic acid

Cat. No.: B14690488
CAS No.: 30753-13-0
M. Wt: 180.20 g/mol
InChI Key: ZEWXCLJYPTYVFQ-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)benzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by a benzoic acid core with a hydroxypropyl group attached to the second carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropyl)benzoic acid can be achieved through several methods. One common approach involves the diazotization and Heck reaction of methyl anthranilate. The procedure includes the use of sulfuric acid, allyl alcohol, and palladium chloride as catalysts. The reaction is carried out at room temperature with vigorous stirring, followed by extraction and purification steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogen, or other substituted benzoic acids.

Scientific Research Applications

2-(3-Hydroxypropyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

    Salicylic Acid: Known for its anti-inflammatory and analgesic properties.

    p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.

    Protocatechuic Acid: Exhibits antioxidant and antimicrobial activities.

Uniqueness: Its versatility in undergoing various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

30753-13-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-hydroxypropyl)benzoic acid

InChI

InChI=1S/C10H12O3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2,(H,12,13)

InChI Key

ZEWXCLJYPTYVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCO)C(=O)O

Origin of Product

United States

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